molecular formula C21H22N4O2S B298753 N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

Cat. No. B298753
M. Wt: 394.5 g/mol
InChI Key: LXNYYIAMRCFMPJ-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide is that it can be easily synthesized in the laboratory. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its potential applications in material science, such as in the development of sensors and catalysts. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yields.
In conclusion, N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit antimicrobial, antioxidant, and anticancer activities. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields.

Synthesis Methods

The synthesis of N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide involves the condensation of benzylamine with 2-(1-phenylpropylidene)hydrazinecarbothioamide, followed by the reaction with ethyl chloroacetate. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit antimicrobial, antioxidant, and anticancer activities.

properties

Product Name

N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H22N4O2S/c1-2-17(16-11-7-4-8-12-16)24-25-21-23-20(27)18(28-21)13-19(26)22-14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3,(H,22,26)(H,23,25,27)/b24-17+

InChI Key

LXNYYIAMRCFMPJ-JJIBRWJFSA-N

Isomeric SMILES

CC/C(=N\NC1=NC(=O)C(S1)CC(=O)NCC2=CC=CC=C2)/C3=CC=CC=C3

SMILES

CCC(=NNC1=NC(=O)C(S1)CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC1=NC(=O)C(S1)CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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